

discovery and history of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitroaniline

Cat. No.: B051477

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-3-nitroaniline**: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of **4-chloro-3-nitroaniline**, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its primary applications, with a focus on data presentation and experimental workflows.

Discovery and History

4-Chloro-3-nitroaniline (CAS No. 635-22-3) was first synthesized in the early 20th century.^[1] Its development is closely tied to the expansion of research into aniline derivatives, which were crucial for the burgeoning synthetic dye industry. While the specific individual credited with its initial synthesis is not well-documented, it is understood to have emerged from systematic industrial investigations into the reactions of chloronitrobenzenes and their subsequent conversion to amino derivatives.^[1] The primary motivation for its creation was its utility as a versatile intermediate in the production of various organic compounds.^{[2][3]}

Initially, its main application was in the manufacture of azo dyes, where its specific substitution pattern allowed for the creation of a wide range of colors.^{[1][2][3]} Over time, its importance grew as it found applications in the synthesis of pharmaceuticals and agrochemicals, serving as a key building block for more complex molecules.^{[1][2][3]} The compound is entirely synthetic, with no known natural sources.^[1]

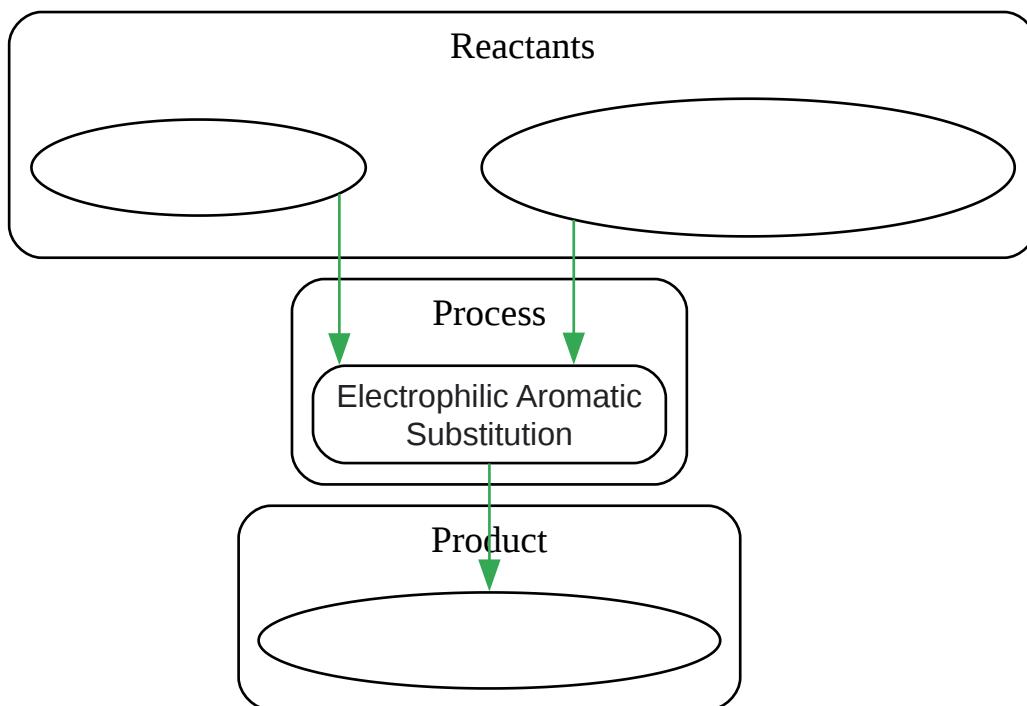
Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-chloro-3-nitroaniline** are critical for its handling, application in synthesis, and analytical characterization. This data is summarized in the tables below.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂
Molecular Weight	172.57 g/mol [2][4]
Appearance	Yellow to orange crystalline solid/powder[1][2][4]
Melting Point	99-103 °C[2][3][5]
Boiling Point	~200 °C (rough estimate)[5]
Solubility	Limited solubility in water; soluble in ethanol, acetone, ether, and chloroform.[1][2]
Vapor Pressure	0.000485 mmHg[2]
log Kow (LogP)	2.06[2]
pKa (conjugate acid)	1.90[2]

Spectroscopic Data


Spectroscopic Technique	Key Features
¹ H NMR	Spectra are available, showing characteristic signals for the aromatic and amine protons. [6] [7]
¹³ C NMR	Spectra reveal distinct signals for the six aromatic carbons.
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for N-H stretching of the amine group, C-Cl bond, N-O stretching of the nitro group, and aromatic C-H bonds.
Mass Spectrometry (MS)	The molecular ion peak corresponds to its molecular weight.

Synthesis and Manufacturing

The industrial production of **4-chloro-3-nitroaniline** is typically achieved through electrophilic substitution reactions. The two most common laboratory and industrial synthesis routes are the nitration of 4-chloroaniline and the controlled chlorination of 3-nitroaniline.

Primary Synthesis Pathway: Nitration of 4-Chloroaniline

The most prevalent method involves the direct nitration of 4-chloroaniline. This electrophilic aromatic substitution reaction places the nitro group (-NO₂) at the position ortho to the amino group (-NH₂) and meta to the chlorine atom (-Cl). The amino group is a strong activating group and ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The substitution pattern is a result of the interplay of these electronic effects.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Chloro-3-nitroaniline** via Nitration.

Experimental Protocols

Below are representative experimental protocols for the synthesis of **4-chloro-3-nitroaniline**. These are generalized procedures and should be adapted and optimized based on laboratory conditions and scale.

Protocol: Nitration of 4-Chloroaniline

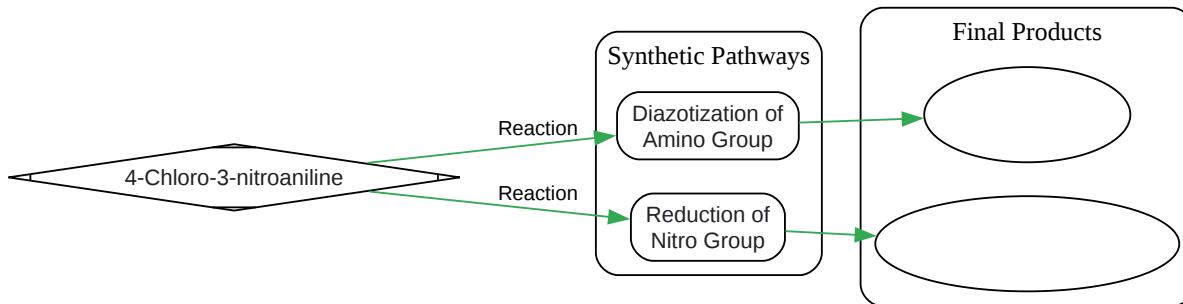
This protocol is based on established methods for the nitration of aromatic amines.

Materials:

- 4-chloroaniline
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)

- Ice
- Distilled water
- Ethanol

Procedure:


- In a flask, slowly add 4-chloroaniline to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature. Stir until all the solid has dissolved.
- Continue cooling the mixture to 0-5 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of 4-chloroaniline sulfate. The temperature must be carefully controlled and kept below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This will cause the product to precipitate.
- Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified **4-chloro-3-nitroaniline**.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Applications in Industry

4-Chloro-3-nitroaniline is a crucial intermediate in the chemical industry, primarily valued for its role as a building block in the synthesis of more complex molecules.

Role as a Chemical Intermediate

The compound's structure, featuring a reactive amino group that can be diazotized and a nitro group that can be reduced, makes it highly versatile.

[Click to download full resolution via product page](#)

Caption: Applications of **4-Chloro-3-nitroaniline**.

- **Dye and Pigment Synthesis:** It is extensively used as an intermediate in the manufacturing of azo dyes.^{[1][3]} The amino group can be converted to a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.
- **Pharmaceuticals:** The molecule serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][3]} The specific functionalities allow for the construction of more complex molecular scaffolds required for biological activity.
- **Agrochemicals:** It is also used in the production of certain pesticides and herbicides.^[1]

Safety and Handling

4-Chloro-3-nitroaniline is classified as a toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.^[2] It is also an irritant to the skin and eyes.^[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NO_x) and hydrogen chloride (HCl).^[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a respirator, in a well-ventilated area or fume hood. It is also important to prevent its release into the environment as it can be hazardous to aquatic life.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-3-nitroaniline | C6H5CIN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitroaniline | 635-22-3 [chemicalbook.com]
- 4. 4-Chloro-3-nitroaniline | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-3-nitroaniline CAS#: 635-22-3 [m.chemicalbook.com]
- 6. 4-Chloro-3-nitroaniline (635-22-3) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [discovery and history of 4-Chloro-3-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051477#discovery-and-history-of-4-chloro-3-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com